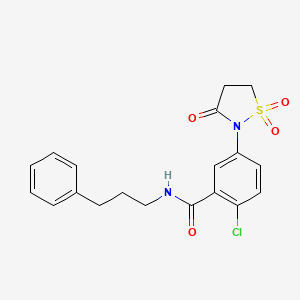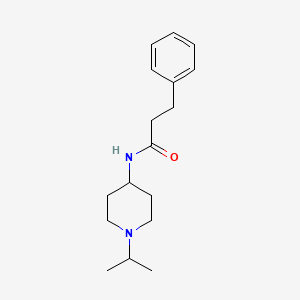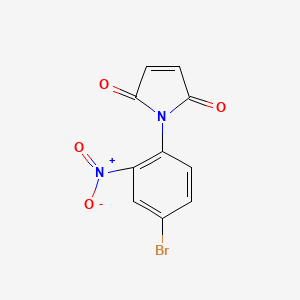![molecular formula C19H20N2O3 B5135801 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5135801.png)
2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in many cellular processes, including cell growth, differentiation, and metabolism. H-89 has been widely used in scientific research to investigate the role of PKA in various cellular and physiological processes.
Mecanismo De Acción
2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione selectively inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a decrease in PKA-mediated cellular processes.
Biochemical and Physiological Effects:
2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a wide range of biochemical and physiological effects. For example, 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, and to regulate neurotransmitter release in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its selectivity for PKA, which allows researchers to specifically target this enzyme without affecting other cellular processes. However, one limitation of using 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential off-target effects, which can lead to unintended consequences in experimental results.
Direcciones Futuras
There are many future directions for research involving 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and PKA. One area of interest is the role of PKA in the regulation of metabolism and energy homeostasis. Another area of interest is the development of more selective and potent PKA inhibitors for use in research and potential therapeutic applications. Additionally, the use of 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs or treatments may provide new insights into the role of PKA in various disease states.
Métodos De Síntesis
2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 2,3-dichloroquinoxaline with morpholine, followed by the reaction of the resulting intermediate with isopropylamine and phthalic anhydride. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used in many scientific studies to investigate the role of PKA in various cellular and physiological processes. For example, 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used to study the effects of PKA inhibition on cell proliferation, apoptosis, and differentiation. 2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been used to investigate the role of PKA in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
Propiedades
IUPAC Name |
6-morpholin-4-yl-2-propan-2-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)21-18(22)14-5-3-4-13-16(20-8-10-24-11-9-20)7-6-15(17(13)14)19(21)23/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMROQYTLPRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
![(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B5135747.png)





![3-chloro-5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135795.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5135800.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5135802.png)

![N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5135817.png)